molecular formula C13H22O3 B14386614 (2-Heptanoylcyclopropyl)methyl acetate CAS No. 90075-14-2

(2-Heptanoylcyclopropyl)methyl acetate

Cat. No.: B14386614
CAS No.: 90075-14-2
M. Wt: 226.31 g/mol
InChI Key: GOVYMVPCKJJUQP-UHFFFAOYSA-N
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Description

(2-Heptanoylcyclopropyl)methyl acetate is an ester compound characterized by its unique structure, which includes a cyclopropyl ring and a heptanoyl group Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Heptanoylcyclopropyl)methyl acetate typically involves the esterification of (2-Heptanoylcyclopropyl)methanol with acetic acid or its derivatives. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

(2-Heptanoylcyclopropyl)methanol + Acetic Acid(2-Heptanoylcyclopropyl)methyl acetate + Water\text{(2-Heptanoylcyclopropyl)methanol + Acetic Acid} \rightarrow \text{this compound + Water} (2-Heptanoylcyclopropyl)methanol + Acetic Acid→(2-Heptanoylcyclopropyl)methyl acetate + Water

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave energy, which increases the reaction temperature and promotes efficient mixing of reactants .

Chemical Reactions Analysis

Types of Reactions

(2-Heptanoylcyclopropyl)methyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2-Heptanoylcyclopropyl)methanol and acetic acid.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Transesterification: The ester can be converted to other esters by reacting with different alcohols.

Common Reagents and Conditions

Major Products

    Hydrolysis: (2-Heptanoylcyclopropyl)methanol and acetic acid.

    Reduction: (2-Heptanoylcyclopropyl)methanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

(2-Heptanoylcyclopropyl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Heptanoylcyclopropyl)methyl acetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release (2-Heptanoylcyclopropyl)methanol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Heptanoylcyclopropyl)methyl acetate is unique due to its cyclopropyl ring and heptanoyl group, which confer distinct chemical and physical properties. These structural features may enhance its stability and reactivity compared to simpler esters like ethyl acetate and methyl butyrate .

Properties

CAS No.

90075-14-2

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(2-heptanoylcyclopropyl)methyl acetate

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-7-13(15)12-8-11(12)9-16-10(2)14/h11-12H,3-9H2,1-2H3

InChI Key

GOVYMVPCKJJUQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1CC1COC(=O)C

Origin of Product

United States

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